Core Scaffold Identity vs. Clinical Candidate Emraclidine (CVL-231)
The target compound possesses an unsubstituted pyrrolo[3,4-b]pyridine core. In contrast, Emraclidine (CVL-231, CAS 2170722-84-4) features 2,4-dimethyl substitutions on its pyridine ring. This structural difference is critical because the discovery program for Emraclidine demonstrated that 2,4-dimethyl substitution is essential for achieving high selectivity for the M4 muscarinic acetylcholine receptor over other subtypes. This confirms the target compound is not a direct precursor or substitute for M4 PAM-focused research [1].
| Evidence Dimension | Structural Modification of Pyridine Ring |
|---|---|
| Target Compound Data | Unsubstituted pyrrolo[3,4-b]pyridine core |
| Comparator Or Baseline | Emraclidine (CVL-231): 2,4-dimethyl substituted pyrrolo[3,4-b]pyridine core |
| Quantified Difference | Presence vs. absence of 2,4-dimethyl groups; associated with high M4 selectivity for the comparator |
| Conditions | Structure-activity relationship (SAR) analysis from published drug discovery literature [1] |
Why This Matters
This confirms that CAS 2309705-95-9 is a distinct chemical entity for research applications outside of M4 PAM development, avoiding cross-contamination with Cannabinoid or other receptor programs.
- [1] Cerevel Therapeutics, 'Design and Synthesis of Clinical Candidate PF-06852231 (CVL-231)', ACS J. Med. Chem., 2024. View Source
